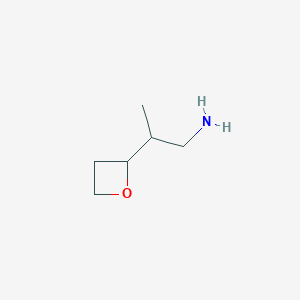![molecular formula C7H11F2N B13011474 6,6-Difluoro-2-azaspiro[3.4]octane](/img/structure/B13011474.png)
6,6-Difluoro-2-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluoro-2-azaspiro[34]octane is a chemical compound with the molecular formula C₇H₁₁F₂N It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing a nitrogen atom
Vorbereitungsmethoden
The synthesis of 6,6-Difluoro-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required to obtain the final product .
Analyse Chemischer Reaktionen
6,6-Difluoro-2-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones, while reduction could produce difluorinated amines.
Wissenschaftliche Forschungsanwendungen
6,6-Difluoro-2-azaspiro[34]octane has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studiesAdditionally, it may find use in the industrial sector as an intermediate in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of 6,6-Difluoro-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6,6-Difluoro-2-azaspiro[3.4]octane can be compared with other similar compounds, such as 2-azaspiro[3.4]octane and its derivatives. While these compounds share a similar spiro structure, the presence of fluorine atoms in this compound imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes this compound particularly valuable in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C7H11F2N |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
6,6-difluoro-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-6(3-7)4-10-5-6/h10H,1-5H2 |
InChI-Schlüssel |
DVSMLRMNQNLDLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC12CNC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



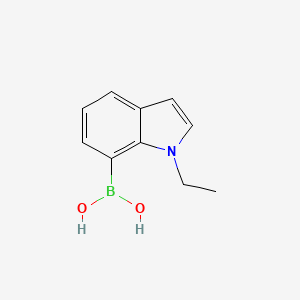

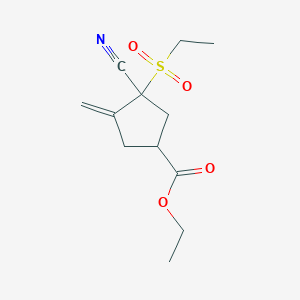
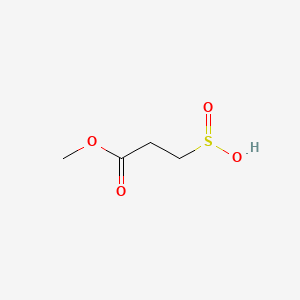
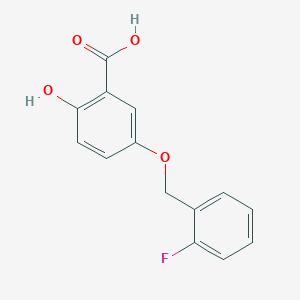

![Methyl 2-([2,2'-bipyridin]-6-yl)acetate](/img/structure/B13011419.png)
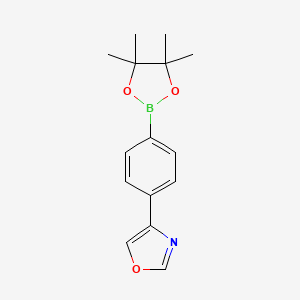
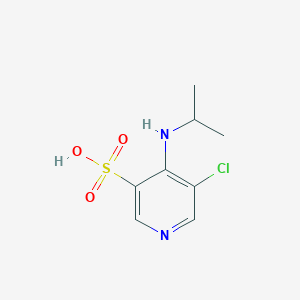
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13011447.png)
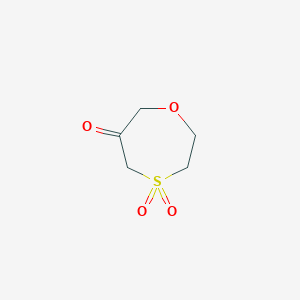
![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
